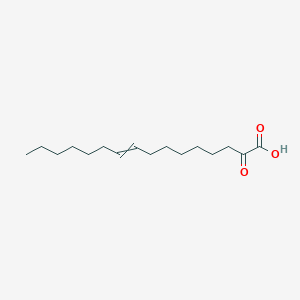![molecular formula C12H9Br6O3- B14294136 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate CAS No. 114460-74-1](/img/structure/B14294136.png)
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is a complex brominated organic compound It is characterized by multiple bromine atoms attached to a phenyl carbonate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate typically involves the bromination of phenol derivatives. The process begins with the controlled reaction of elemental bromine with phenol to form 2,4,6-tribromophenol . This intermediate is then further reacted with 3-bromo-2,2-bis(bromomethyl)propyl groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various brominated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed .
Applications De Recherche Scientifique
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants and other specialized materials.
Mécanisme D'action
The mechanism by which 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms increase the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: A simpler brominated phenol used as a fungicide and in flame retardants.
2,2-Bis(bromomethyl)-1,3-propanediol: Another brominated compound used in polymer synthesis.
Uniqueness
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is unique due to its complex structure and multiple bromine atoms, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
114460-74-1 |
|---|---|
Formule moléculaire |
C12H9Br6O3- |
Poids moléculaire |
680.6 g/mol |
Nom IUPAC |
[2,4,6-tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl] carbonate |
InChI |
InChI=1S/C12H10Br6O3/c13-3-12(4-14,5-15)2-6-7(16)1-8(17)10(9(6)18)21-11(19)20/h1H,2-5H2,(H,19,20)/p-1 |
Clé InChI |
LAOSISJVBCPDAI-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=C(C(=C1Br)OC(=O)[O-])Br)CC(CBr)(CBr)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


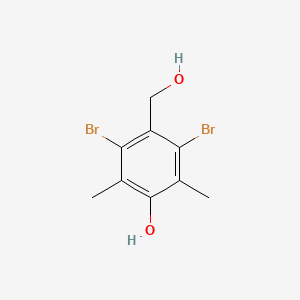

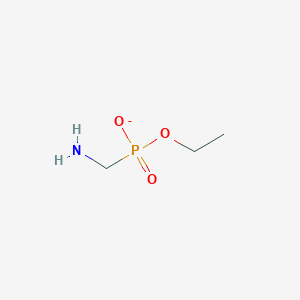

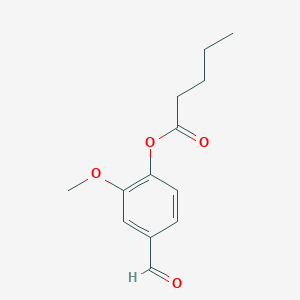

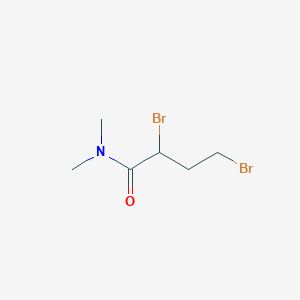
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)

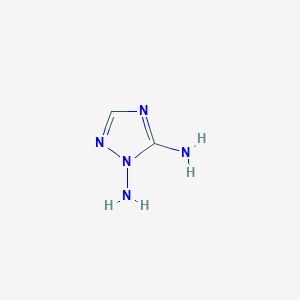
![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
